4-tert-Butylbenzoic acid
Overview
Description
4-tert-Butylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of benzoic acid where a tert-butyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoic acid is typically synthesized through the liquid-phase air oxidation of 4-tert-butyltoluene. The process involves the following steps:
Alkylation of Toluene: Toluene reacts with isobutylene in the presence of a catalyst to form 4-tert-butyltoluene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Derivatives such as 4-tert-Butylbenzaldehyde.
Reduction: Products like 4-tert-Butylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Scientific Research Applications
4-tert-Butylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a modifier for alkyd resins.
Medicine: Research is ongoing into its potential therapeutic applications due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits the activity of yeast sirtuin (Sir2p), affecting the regulation of gene expression and metabolic processes.
Molecular Pathways: The compound interacts with enzymes and proteins involved in oxidative stress and cellular aging, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
4-tert-Butylbenzoic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Chemical Structure: The presence of the tert-butyl group at the para position provides steric hindrance, affecting its reactivity and stability.
Applications: Its use as a sirtuin inhibitor and thermal stabilizer distinguishes it from other benzoic acid derivatives
Properties
IUPAC Name |
4-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYCTOWXSLNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10196-68-6 (barium salt), 16518-26-6 (potassium salt), 17264-53-8 (hydrochloride salt), 4067-14-5 (aluminum salt), 4980-54-5 (zinc salt), 52509-83-8 (magnesium salt), 52509-84-9 (calcium salt) | |
Record name | p-tert-Butylbenzoic acid | |
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DSSTOX Substance ID |
DTXSID0040703 | |
Record name | 4-tert-Butylbenzoic acid | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [CHEMINFO] Beige chips or powder; [MSDSonline] | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylbenzoic acid | |
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Flash Point |
158 °C | |
Record name | 4-tert-Butylbenzoic acid | |
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Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE | |
Record name | P-TERT-BUTYLBENZOIC ACID | |
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Vapor Pressure |
0.000636 [mmHg] | |
Record name | 4-tert-Butylbenzoic acid | |
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Color/Form |
NEEDLES FROM DILUTE ALCOHOL | |
CAS No. |
98-73-7 | |
Record name | 4-tert-Butylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-73-7 | |
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Record name | p-tert-Butylbenzoic acid | |
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Record name | 4-tert-Butylbenzoic acid | |
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Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylbenzoic acid | |
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Record name | 4-tert-butylbenzoic acid | |
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Record name | 4-TERT-BUTYLBENZOIC ACID | |
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Record name | P-TERT-BUTYLBENZOIC ACID | |
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Melting Point |
164.5-165.5 °C | |
Record name | P-TERT-BUTYLBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-butylbenzoic acid?
A1: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, this compound and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectroscopy. [, , , , , , , , , , , , , , , , , , , , , , , ] These studies provide detailed information on the structural features and properties of the compound.
Q3: What are the Abraham model solute descriptors for this compound and how are they determined?
A3: The Abraham model solute descriptors for this compound have been determined from experimental solubility data in various organic mono-solvents. [, , , , , , , , ] These descriptors provide valuable insights into the compound's solubility behavior and its interactions with different solvents.
Q4: How stable is this compound under various conditions?
A4: While specific stability studies under various conditions are limited in the provided research, this compound's use in diverse applications suggests general stability. Its incorporation into polymers [, ] and its use in high-temperature reactions [] demonstrate its resilience under specific conditions.
Q5: What are some applications of this compound in materials science?
A5: this compound is utilized in the preparation of flame-retardant PVC cable material, enhancing its tensile strength, heat resistance, and fire resistance. [] It also serves as a ligand in the synthesis of lanthanide-titanium oxo cluster-polymer composites, improving their solubility and adhesion to substrates for potential luminescent material applications. []
Q6: How does this compound contribute to the properties of lanthanide-titanium oxo cluster-polymer composites?
A6: By acting as a ligand in lanthanide-titanium oxo cluster-polymer composites, this compound enhances their solubility and adhesion to substrates. This is particularly important for applications in luminescent materials. []
Q7: Does this compound exhibit any catalytic properties?
A7: While this compound itself is not a catalyst in the provided research, it plays a crucial role in the synthesis of heterometallic lanthanide-titanium oxo clusters, which exhibit promising catalytic activity in photoelectrochemical water oxidation. []
Q8: How is this compound used in the synthesis of water oxidation catalysts?
A8: this compound acts as a ligand in the synthesis of heterometallic lanthanide-titanium oxo clusters, forming stable compounds that demonstrate high efficiency as catalysts in photoelectrochemical water oxidation. []
Q9: Have there been any computational studies conducted on this compound?
A9: Yes, computational studies using density functional theory (DFT) at the B3LYP level with 6-31+G(d,p) or 6-311+G(3df,2pd) basis sets have been employed to investigate the structure and ionization of this compound and its isomer, 2-tert-butylbenzoic acid. [] These studies provided valuable insights into the steric effects and their influence on the acidity of these compounds.
Q10: How do structural modifications of this compound affect its properties?
A10: Research indicates that modifying the substituents on the benzene ring of this compound can significantly impact its properties. For instance, incorporating electron-donating groups like methoxy (-OCH3) or tert-butyl (-C(CH3)3) at the para position can lead to variations in fluorescence lifetime and quantum yield when used as ligands in silicon phthalocyanine bis-esters. [] Additionally, changing the position of the tert-butyl group from the para to the ortho position influences the compound's acidity due to steric effects and resonance inhibition. []
Q11: Are there any known formulation strategies to improve the stability, solubility, or bioavailability of this compound?
A11: While the provided research doesn't delve into specific formulation strategies for this compound, its use in various applications suggests it can be formulated effectively. Its incorporation into polymers and formation of stable complexes with metal ions demonstrate its potential for diverse formulations.
Q12: What is the toxicological profile of this compound?
A12: While the provided research primarily focuses on the chemical and material science aspects of this compound, one study mentions that it can cause testicular degeneration in rats at pharmacologically active doses. [] This finding highlights the importance of considering potential toxicity and conducting further research to fully understand the safety profile of this compound.
Q13: What analytical methods are commonly employed to characterize and quantify this compound?
A13: Various analytical techniques, including NMR spectroscopy, IR spectroscopy, mass spectrometry, and gas chromatography-mass spectrometry (GC-MS), have been utilized to characterize and quantify this compound in different studies. [, , , , , , , , , , , , , , , , , , , , , , , ] These methods provide valuable information on the compound's structure, purity, and presence in various matrices.
Q14: How is this compound analyzed in complex matrices like honey?
A14: To determine this compound in complex matrices like honey, researchers have employed capillary electrophoresis coupled with electrospray ionization mass spectrometry (CZE-ESI-MS) combined with sample treatment techniques like restricted access material and polymeric sorbent for solid-phase extraction (SPE). This method allows for the identification and quantification of the compound at trace levels in complex matrices. []
Q15: What is known about the dissolution and solubility of this compound in various media?
A15: Several studies have investigated the solubility of this compound in a range of organic solvents. [, , , , , , , , ] This research has led to the development of Abraham model correlations that can predict the solubility of the compound in different solvents based on its molecular properties and the characteristics of the solvent.
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